2,5-Diiodobenzene-1,4-diol
Overview
Description
2,5-Diiodobenzene-1,4-diol is a chemical compound that is not directly discussed in the provided papers. However, the papers do mention related compounds that can provide insight into the properties and reactivity of diiodobenzene derivatives. For instance, the synthesis of 1,4-dialkoxy-2,5-diiodobenzenes is described, which are useful intermediates in the synthesis of advanced materials . Additionally, 2,5-dibenzoyl-1,4-diiodobenzene has been synthesized and characterized, indicating the potential for diiodobenzene derivatives to be functionalized with various substituents .
Synthesis Analysis
The synthesis of diiodobenzene derivatives can be achieved through diiodination reactions. For example, 1,4-dialkoxy-2,5-diiodobenzenes are synthesized via diiodination of the corresponding dialkoxybenzenes with iodine monochloride, with alcoholic solvents being crucial for high yields . This suggests that a similar approach could be used for the synthesis of 2,5-diiodobenzene-1,4-diol, although the specific conditions and reagents may differ.
Molecular Structure Analysis
The molecular structure of diiodobenzene derivatives can be complex, as seen in the case of 2,5-dibenzoyl-1,4-diiodobenzene, which was characterized by X-ray crystallography . The presence of iodine atoms likely influences the molecular geometry and packing in the solid state due to their size and polarizability. However, without direct data on 2,5-diiodobenzene-1,4-diol, we can only infer that it would exhibit similar structural characteristics to related compounds.
Chemical Reactions Analysis
Diiodobenzene derivatives are versatile intermediates in organic synthesis. They can undergo further functionalization, as demonstrated by the synthesis of various Schiff base ligands from 2,5-diformylbenzene-1,4-diol . The reactivity of the iodine atoms in 2,5-diiodobenzene-1,4-diol would likely allow for a range of substitution reactions, potentially leading to the formation of new carbon-iodine bonds or the introduction of different functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of diiodobenzene derivatives can be influenced by their substituents and molecular structure. For example, 2,5-dimethoxybenzene-1,4-dicarboaldehyde forms highly efficient and pure emitting crystals, indicating that the molecular structure can lead to unique optical properties . While the papers do not provide specific information on the properties of 2,5-diiodobenzene-1,4-diol, it is reasonable to assume that it would have a high molecular weight due to the presence of iodine atoms and that its physical properties would be affected by the diol functional groups.
Scientific Research Applications
Diemer, Leroux, and Colobert (2011) describe the synthesis of various derivatives of 1,2-Dibromobenzenes, including 2,3-di-bromo-1,4-diiodobenzene, which are valuable for various organic transformations, particularly those involving the formation of benzynes (Diemer, Leroux, & Colobert, 2011).
Zhu Hong-jun (2010) reports the synthesis and crystal structure of 2,5-dibenzoyl-1,4-diiodobenzene, synthesized using 2,5-dibenzoyl-1,4-phenylenediamine, indicating its utility in structural chemistry (Zhu, 2010).
Kretz et al. (2007) discuss the synthesis of ditopic Schiff base ligands from 2,5-Diformylbenzene-1,4-diol, a compound useful in the preparation of hydroquinone-based ligands (Kretz, Bats, Lerner, & Wagner, 2007).
Hendricks et al. (1933) determined the crystal structures of diiodobenzene isomers, including 1,4-diiodobenzene, through x-ray and electron diffraction, contributing to our understanding of molecular structure (Hendricks, Maxwell, Mosley, & Jefferson, 1933).
Tan et al. (2019) synthesized polymers containing aromatic groups connected by alkenylene spacers using 2,5-dialkoxy-1,4-diiodobenzene, showing its role in advanced material synthesis (Tan, Tsuchido, Osakada, Cai, Takahashi, & Takeuchi, 2019).
Wariishi, Morishima, and Inagaki (2003) developed a synthesis method for 1,4-dialkoxy-2,5-diiodobenzenes, essential intermediates in the synthesis of materials like soluble phenylenevinylene polymers (Wariishi, Morishima, & Inagaki, 2003).
Safety And Hazards
Future Directions
1,4-Diiodobenzene is used in Suzuki reaction and as a precursor in the preparation of martinellic acid and 1,4-bis (p-R-phenylethynyl)benzenes . It is also employed in the preparation of 1,4-diiodo-2,5-didodecylbenzene, which is a starting reagent for the synthesis of oligo (1,4-phenylene ethynylene) . This suggests potential future directions for the use of 2,5-Diiodobenzene-1,4-diol in similar applications.
properties
IUPAC Name |
2,5-diiodobenzene-1,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4I2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLGDTUOWIFMQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)O)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4I2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594241 | |
Record name | 2,5-Diiodobenzene-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diiodobenzene-1,4-diol | |
CAS RN |
13064-64-7 | |
Record name | 2,5-Diiodobenzene-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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